alpha-Heptacyclene
Description
While direct references to alpha-Heptacyclene are absent in the provided evidence, its structural classification aligns with heterocyclic or aliphatic polycyclic compounds discussed in the literature. Such systems are pivotal in organic chemistry due to their electronic properties, stability, and applications in materials science and pharmaceuticals .
Structure
3D Structure
Properties
CAS No. |
15065-28-8 |
|---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
heptacyclo[13.7.1.14,8.02,14.03,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,15,17,19(23),20-decaene |
InChI |
InChI=1S/C24H16/c1-5-13-6-2-10-16-19(13)15(9-1)21-22(16)24-18-12-4-8-14-7-3-11-17(20(14)18)23(21)24/h1-12,21-24H |
InChI Key |
TVMWOWUBPJVYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C(C3=CC=C2)C5C4C6=CC=CC7=C6C5=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Heptacyclene involves multiple steps, each requiring specific conditions and reagents. One common method is the cyclization of linear precursors through a series of reactions that include cycloaddition and ring-closing metathesis. These reactions often require catalysts such as Grubbs’ catalyst and specific temperature and pressure conditions to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further ensures the quality of this compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Alpha-Heptacyclene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or alkanes.
Scientific Research Applications
Alpha-Heptacyclene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which alpha-Heptacyclene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues
Alpha-Heptacyclene shares structural similarities with other polycyclic heterocycles, such as oxazolidines (six-membered rings with nitrogen and oxygen) and tetracycline derivatives (four fused rings with heteroatoms). Key distinctions include:
- Ring Size and Conjugation : this compound’s seven-membered ring provides unique conjugation patterns compared to smaller systems like oxazolidines (five-membered) or tetracyclines (four fused rings) .
- Heteroatom Configuration : Unlike nitrogen-rich oxazolidines or oxygenated tetracyclines, this compound’s heteroatom arrangement (if present) remains undefined in the literature, though synthesis methods for analogous systems emphasize regioselective substitutions .
Table 1: Structural Comparison of this compound with Analogues
Reactivity and Stability
- Electronic Properties : this compound’s extended conjugation likely enhances stability compared to smaller heterocycles like tetrazoles (five-membered), which exhibit higher ring strain .
- Functionalization Potential: Similar to N-H oxazolidines, this compound could undergo regioselective substitutions, enabling coordination chemistry or derivatization for drug design .
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